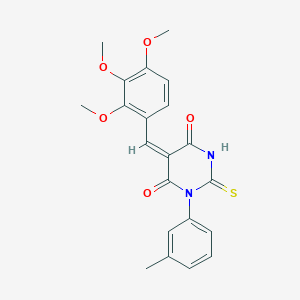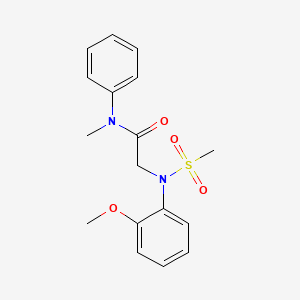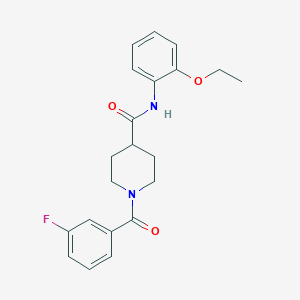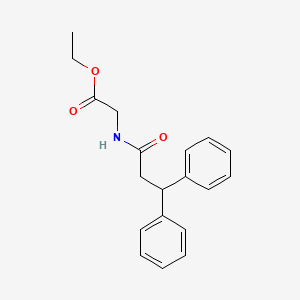![molecular formula C17H10N2O2 B4734160 1-methylbenzo[b]phenazine-6,11-dione](/img/structure/B4734160.png)
1-methylbenzo[b]phenazine-6,11-dione
Overview
Description
1-methylbenzo[b]phenazine-6,11-dione is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. This compound is also known as Phenazine-1-carboxylic acid, 6,11-dihydro-1-methyl-, and has the molecular formula C14H9NO2.
Mechanism of Action
The mechanism of action of 1-methylbenzo[b]phenazine-6,11-dione is not fully understood. However, studies have suggested that this compound may act as a DNA intercalator, which means it can insert itself between the base pairs of DNA. This property could make it useful for the treatment of certain types of cancer.
Biochemical and Physiological Effects:
Studies have shown that 1-methylbenzo[b]phenazine-6,11-dione has several biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and leukemia cells. Additionally, it has been shown to have antibacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
One advantage of using 1-methylbenzo[b]phenazine-6,11-dione in lab experiments is its relatively simple synthesis method. Additionally, this compound has a high yield, which makes it a cost-effective option for researchers. However, one limitation of using this compound is its potential toxicity, which could limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-methylbenzo[b]phenazine-6,11-dione. One potential area of research is the development of new organic semiconductors based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases. Finally, researchers could explore the potential use of 1-methylbenzo[b]phenazine-6,11-dione in the development of new antibacterial and antifungal agents.
Scientific Research Applications
1-methylbenzo[b]phenazine-6,11-dione has been extensively studied for its potential applications in various fields, including materials science, medicinal chemistry, and biochemistry. In materials science, this compound has been used as a precursor for the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells and light-emitting diodes.
properties
IUPAC Name |
4-methylbenzo[b]phenazine-6,11-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O2/c1-9-5-4-8-12-13(9)19-15-14(18-12)16(20)10-6-2-3-7-11(10)17(15)21/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZXMNQYBKXRMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C3C(=N2)C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6574403 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,6-dichlorobenzyl)-4-[(2,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B4734080.png)


![4-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B4734091.png)



![[1,5-pentanediylbis(imino-2,1-phenylene)]bis(phosphonic acid)](/img/structure/B4734125.png)
![3-amino-N-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4734141.png)
![N-(4-cyanophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4734143.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylacetamide](/img/structure/B4734148.png)


![1-(4-chlorophenyl)-5-[(5-nitro-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4734168.png)